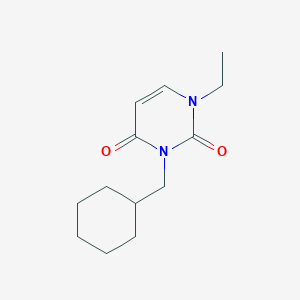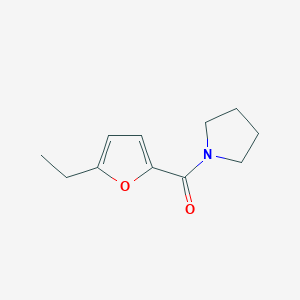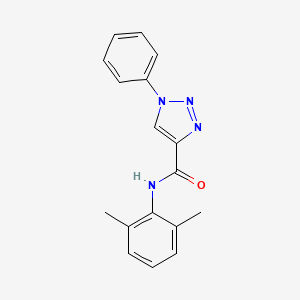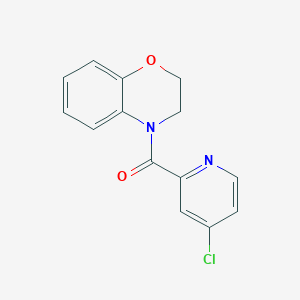![molecular formula C16H18N2O3S2 B7558596 N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as DT-13, is a novel compound that has attracted significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that was first synthesized in 2013 by a group of Chinese researchers. Since then, several studies have been conducted to investigate the potential applications of DT-13 in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have potential therapeutic applications in various fields. Several studies have investigated the anticancer activity of this compound. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
This compound has also been shown to have anti-inflammatory and immunomodulatory activities. This compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound can also modulate the function of immune cells, such as T cells and macrophages, to enhance the immune response.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. This compound can activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth. This compound can also inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound can also activate the JNK signaling pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis in cancer cells. This compound can also inhibit the production of pro-inflammatory cytokines and chemokines and modulate the function of immune cells in inflammatory diseases. This compound can also regulate energy metabolism and cell growth by activating the AMPK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under various conditions and can be stored for a long time without degradation. This compound is also relatively non-toxic and can be used at high concentrations without causing significant cell damage.
However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in in vitro experiments. This compound can also undergo metabolic degradation in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has significant potential for future research and development. Several areas of research could be explored to further understand the biological activities of this compound and its potential therapeutic applications.
1. Investigation of the mechanism of action of this compound: Further studies could be conducted to elucidate the molecular mechanism of action of this compound and its interaction with various signaling pathways.
2. Optimization of the synthesis method: The synthesis method of this compound could be optimized to improve the yield and purity of the compound.
3. Development of this compound derivatives: this compound derivatives could be synthesized and evaluated for their biological activities and pharmacokinetic properties.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound: Further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Investigation of the potential applications of this compound in other fields: this compound could be evaluated for its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
This compound is a novel compound that has significant potential for therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and immunomodulatory activities. This compound exerts its biological activities by modulating various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic applications.
Synthesemethoden
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic compound that is prepared by the reaction of 2-(4-(2-methyl-1,3-thiazol-4-yl)phenyl)acetic acid with 1,3-dithiolane-2-thione in the presence of a base. The reaction proceeds smoothly to yield this compound in good yield and purity. The synthesis method has been optimized to improve the yield and purity of this compound.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-17-15(9-22-11)13-4-2-12(3-5-13)8-16(19)18-14-6-7-23(20,21)10-14/h2-5,9,14H,6-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOYGAXRGJOWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)


